4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-7-phenyl-1,4-thiazepane
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Overview
Description
The compound “4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-phenyl-1,4-thiazepane” is a complex organic molecule that contains several functional groups. The 2,3-dihydrobenzo[b][1,4]dioxin moiety is a bicyclic system with an oxygen atom in each ring. The sulfonyl group (-SO2-) is a common functional group that often imparts polarity to the molecule. The phenyl group is a common aromatic ring, and the thiazepane is a seven-membered ring containing a sulfur and a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to analyze the molecular structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For instance, the sulfonyl group might undergo reactions with nucleophiles, and the aromatic ring might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. These properties could include solubility, melting point, boiling point, polarity, and reactivity .Scientific Research Applications
Antitumor and Antimicrobial Activities
The synthesis and evaluation of compounds with sulfonamide moieties have been extensively studied for their potential in treating various diseases due to their biological activities. For example, a study on farnesyltransferase inhibitors demonstrated that compounds with sulfonyl groups possess potent preclinical antitumor activity, leading to the advancement of specific analogs into clinical trials (Hunt et al., 2000). Similarly, sulfonamide derivatives have shown remarkable antimicrobial activities, with some compounds exhibiting antibacterial and antifungal effects comparable to well-known pharmaceuticals (Kumar et al., 2013).
Synthesis and Chemical Transformations
The versatility of sulfonamide-containing compounds is highlighted in their synthesis and chemical transformation studies. Research has explored various synthetic pathways to create structurally diverse molecules with potential applications in drug development and material science. For instance, novel synthesis methods have been developed for benzothiazepines, which are relevant for pharmacological applications (Fülöpová et al., 2015). Additionally, studies on cyclic sulfonamides through Diels-Alder reactions indicate the possibility of creating new therapeutic agents by exploring unique chemical pathways (Greig et al., 2001).
Material Science Applications
Beyond their biological activities, sulfonamide-containing compounds have found applications in material science. For example, the synthesis of sulfonic acid-containing polybenzoxazine for proton exchange membranes in direct methanol fuel cells highlights the potential of these compounds in energy-related applications (Yao et al., 2014). This demonstrates the broad utility of sulfonamide derivatives, extending their impact from pharmaceuticals to advanced materials.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial and antioxidant activities .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets, leading to antimicrobial and antioxidant effects .
Biochemical Pathways
Similar compounds have been found to exhibit a variety of biological activities, including antimicrobial and antioxidant effects , which suggests that they may affect multiple biochemical pathways.
Pharmacokinetics
A related compound has been found to have high gi absorption, and it is a substrate for p-gp and an inhibitor for cyp2c19, cyp2c9, and cyp3a4 . These properties could potentially impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to exhibit antimicrobial and antioxidant activities , suggesting that they may have a variety of molecular and cellular effects.
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-7-phenyl-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S2/c21-26(22,16-6-7-17-18(14-16)24-12-11-23-17)20-9-8-19(25-13-10-20)15-4-2-1-3-5-15/h1-7,14,19H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDKNXPYNMZCGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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